molecular formula C15H12BrI B14805243 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene

Cat. No.: B14805243
M. Wt: 399.06 g/mol
InChI Key: XYMADHJQGBCXGN-UHFFFAOYSA-N
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Description

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene is a halogenated fluorene derivative with a molecular formula of C₁₅H₁₂BrI (assuming dimethyl substitution at the 9-position). These compounds are characterized by their rigid planar fluorene backbone, substituted with bromine and iodine at specific positions, and two methyl groups at the 9-position to enhance steric stability .

Properties

Molecular Formula

C15H12BrI

Molecular Weight

399.06 g/mol

IUPAC Name

2-bromo-6-iodo-9,9-dimethylfluorene

InChI

InChI=1S/C15H12BrI/c1-15(2)13-6-4-10(17)8-12(13)11-5-3-9(16)7-14(11)15/h3-8H,1-2H3

InChI Key

XYMADHJQGBCXGN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)I)C3=C1C=C(C=C3)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene typically involves the bromination and iodination of 9,9-dimethylfluorene. One common method includes the use of 2-bromofluorene and iodomethane as the major reactants. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure selective halogenation .

Industrial Production Methods

Industrial production of 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organometallic compounds and halogenating agents. The reactions are typically carried out in organic solvents at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different fluorene-based compounds.

Scientific Research Applications

2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene involves its interaction with molecular targets and pathways related to its electronic properties. The presence of bromine and iodine atoms enhances its ability to participate in electronic conjugation and charge transfer processes. This makes it an effective material for use in electronic devices and materials science applications.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physical Properties of Selected Fluorene Derivatives
Compound Name CAS RN Molecular Formula Substituents (Positions) Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key References
2-Bromo-6-iodo-9,9-dimethyl-9H-fluorene* Not reported C₁₅H₁₂BrI Br (2), I (6), CH₃ (9,9)
7-Bromo-2-iodo-9,9-dimethyl-9H-fluorene 319906-45-1 C₁₅H₁₂BrI Br (7), I (2), CH₃ (9,9) 424.2 1.773
2-Bromo-9,9-dimethylfluorene 28320-31-2 C₁₅H₁₃Br Br (2), CH₃ (9,9) 63–66
2,7-Dibromo-9,9-dimethyl-9H-fluorene C₁₅H₁₂Br₂ Br (2,7), CH₃ (9,9)
9-Bromo-9-borafluorene C₁₂H₈BBr B (9), Br (9)

Notes:

  • Positional Isomerism : The electronic and steric properties vary significantly with halogen positions. For example, 7-bromo-2-iodo derivatives (electron-withdrawing halogens at meta positions) exhibit distinct reactivity in cross-coupling compared to 2-bromo-6-iodo isomers .
  • Boron-Substituted Analogues : 9-Bromo-9-borafluorene replaces the central carbon with boron, enabling unique applications in polymer chemistry but reducing thermal stability .

Reactivity and Functionalization

  • Electrophilic Substitution : Bromine and iodine substituents direct further functionalization. For example, 9,9-dimethyl-9H-fluorene undergoes para-selective C–H amination in photoelectrocatalytic reactions, suggesting halogenated derivatives may follow similar regioselectivity .
  • Cross-Coupling : Bromine in 2,7-dibromo-9,9-dimethylfluorene facilitates Suzuki coupling to form conjugated polymers, whereas iodinated derivatives enable Stille or Ullmann reactions .

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